molecular formula C16H10N2OS B7523555 2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile

2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile

Cat. No.: B7523555
M. Wt: 278.3 g/mol
InChI Key: YCMDTQIVYYCSBJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile is a heterocyclic compound that features a benzothiazole ring fused with a phenylpropanenitrile moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile typically involves the condensation of 2-aminobenzothiazole with benzaldehyde derivatives under basic conditions. The reaction is often carried out in ethanol with a catalytic amount of piperidine . Another common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 2-aminobenzenethiol and benzaldehyde. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits bacterial enzymes critical for cell wall synthesis. In anticancer research, it targets and inhibits specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile stands out due to its unique combination of a benzothiazole ring and a phenylpropanenitrile moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-oxo-3-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12(15(19)11-6-2-1-3-7-11)16-18-13-8-4-5-9-14(13)20-16/h1-9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMDTQIVYYCSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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